molecular formula C14H10FN3O3 B11683571 4-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

4-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11683571
M. Wt: 287.25 g/mol
InChI Key: AROBCDXYSRXHRP-CXUHLZMHSA-N
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Description

4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in an imine or azomethine group (–C=N–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 2-nitrobenzaldehyde. The reaction is often catalyzed by glacial acetic acid and carried out in an ethanol solvent. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete condensation and formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or other purification techniques, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of nitro-oxides or other oxidized derivatives.

    Reduction: Conversion to 4-fluoro-N’-[(E)-(2-aminophenyl)methylidene]benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological systems. The fluorine and nitrophenyl groups enhance its reactivity and binding affinity, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a fluorine atom and a nitrophenyl group, which confer distinct electronic and steric properties

Properties

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

4-fluoro-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10FN3O3/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18(20)21/h1-9H,(H,17,19)/b16-9+

InChI Key

AROBCDXYSRXHRP-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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